molecular formula C7H7BClFO2 B11755311 [(4-Chloro-2-fluorophenyl)methyl]boronic acid

[(4-Chloro-2-fluorophenyl)methyl]boronic acid

Cat. No.: B11755311
M. Wt: 188.39 g/mol
InChI Key: DUVMVOWGDAWICU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Chloro-2-fluorophenyl)methyl]boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both chloro and fluoro substituents on the phenyl ring enhances its reactivity and versatility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chloro-2-fluorophenyl)methyl]boronic acid typically involves the reaction of 4-chloro-2-fluorobenzyl bromide with a boronic acid derivative. One common method includes the use of trimethyl borate and 1-bromo-4-chloro-2-fluorobenzene in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reagents are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the reaction while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

[(4-Chloro-2-fluorophenyl)methyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: The major product is a biaryl compound.

    Oxidation: The major product is the corresponding phenol.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

[(4-Chloro-2-fluorophenyl)methyl]boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which [(4-Chloro-2-fluorophenyl)methyl]boronic acid exerts its effects is primarily through its role in Suzuki-Miyaura coupling reactions. The process involves the following steps:

Comparison with Similar Compounds

[(4-Chloro-2-fluorophenyl)methyl]boronic acid can be compared with other similar compounds such as:

The unique combination of chloro and fluoro substituents in this compound makes it particularly versatile and valuable in various chemical transformations.

Properties

Molecular Formula

C7H7BClFO2

Molecular Weight

188.39 g/mol

IUPAC Name

(4-chloro-2-fluorophenyl)methylboronic acid

InChI

InChI=1S/C7H7BClFO2/c9-6-2-1-5(4-8(11)12)7(10)3-6/h1-3,11-12H,4H2

InChI Key

DUVMVOWGDAWICU-UHFFFAOYSA-N

Canonical SMILES

B(CC1=C(C=C(C=C1)Cl)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.